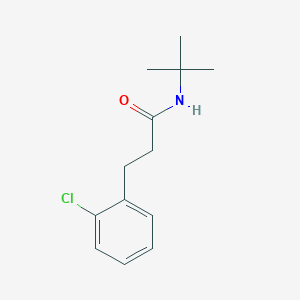

N-(tert-butyl)-3-(2-chlorophenyl)propanamide

CAS No.:

Cat. No.: VC11410359

Molecular Formula: C13H18ClNO

Molecular Weight: 239.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H18ClNO |

|---|---|

| Molecular Weight | 239.74 g/mol |

| IUPAC Name | N-tert-butyl-3-(2-chlorophenyl)propanamide |

| Standard InChI | InChI=1S/C13H18ClNO/c1-13(2,3)15-12(16)9-8-10-6-4-5-7-11(10)14/h4-7H,8-9H2,1-3H3,(H,15,16) |

| Standard InChI Key | GAUJGNMFQDRCOG-UHFFFAOYSA-N |

| SMILES | CC(C)(C)NC(=O)CCC1=CC=CC=C1Cl |

| Canonical SMILES | CC(C)(C)NC(=O)CCC1=CC=CC=C1Cl |

Introduction

N-(tert-butyl)-3-(2-chlorophenyl)propanamide is a chemical compound that belongs to the class of amides. It is characterized by its molecular structure, which includes a tert-butyl group attached to a nitrogen atom, a 2-chlorophenyl group, and a propanamide backbone. Despite its potential applications in organic chemistry and pharmaceutical research, detailed information on this specific compound is limited in the available literature. This article aims to provide an overview of its chemical properties and potential applications based on related compounds and general principles of organic chemistry.

Synthesis and Preparation

The synthesis of N-(tert-butyl)-3-(2-chlorophenyl)propanamide typically involves the reaction of 3-(2-chlorophenyl)propanoic acid or its derivatives with tert-butylamine. This process may involve coupling agents or catalysts to facilitate the amide bond formation.

Synthesis Steps:

-

Preparation of Starting Materials: Obtain 3-(2-chlorophenyl)propanoic acid and tert-butylamine.

-

Activation of the Carboxylic Acid: Convert the carboxylic acid into an activated form, such as an acid chloride or anhydride.

-

Coupling Reaction: React the activated acid with tert-butylamine in the presence of a base and a solvent.

-

Purification: Purify the resulting amide using standard methods like recrystallization or chromatography.

Potential Applications

While specific applications of N-(tert-butyl)-3-(2-chlorophenyl)propanamide are not well-documented, compounds with similar structures have been explored for their biological activities, such as antimicrobial and anticancer properties. The presence of a chlorophenyl group and a tert-butyl group could potentially contribute to its interaction with biological targets.

Related Compounds:

-

2-Chloro-N-(2-chlorophenyl)propanamide (CAS#: 21262-07-7) is another compound in the same class, which might share similar chemical properties and potential applications .

-

N-(3-Amino-4-chlorophenyl)-2-[4-(tert-butyl)phenoxy]propanamide (CAS#: 1020056-11-4) has been studied for its potential in biomedical research .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume